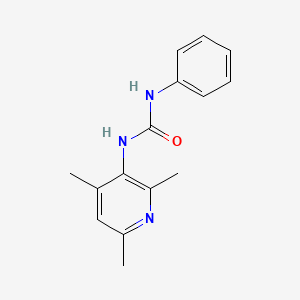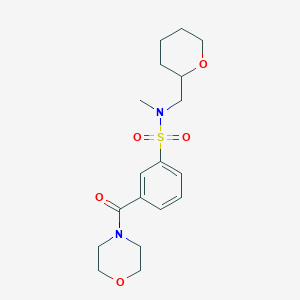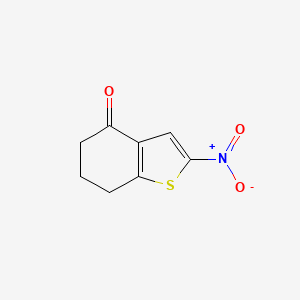
1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea is a synthetic organic compound with the molecular formula C16H18N2O This compound is characterized by the presence of a phenyl group and a pyridinyl group, both of which are substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method involves the reaction of 2,4,6-trimethylpyridine-3-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds .
科学研究应用
1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antiproliferative activity against cancer cell lines.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties in electronic devices.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Investigated for their antiproliferative activity against cancer cell lines.
Uniqueness
1-Phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea is unique due to its specific structural features and the presence of both phenyl and pyridinyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
属性
IUPAC Name |
1-phenyl-3-(2,4,6-trimethylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-9-11(2)16-12(3)14(10)18-15(19)17-13-7-5-4-6-8-13/h4-9H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLLQUPKVDAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B5643500.png)
![3-[methyl(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5643504.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-phenyl-3-furamide](/img/structure/B5643507.png)
![4-phenyl-1-thioxo-2,4,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B5643510.png)


![5-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5643521.png)

![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)
![2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5643552.png)

![4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)
![3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)
![1-(2-methoxyphenyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5643587.png)
